molecular formula C5H11ClSi B11752604 1-Chloro-1,3-dimethylsiletane

1-Chloro-1,3-dimethylsiletane

Cat. No.: B11752604
M. Wt: 134.68 g/mol
InChI Key: KIERXZSOGKYHRX-UHFFFAOYSA-N
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Description

1-Chloro-1,3-dimethylsiletane is an organosilicon compound with the molecular formula C5H11ClSi It is a derivative of silane, where one of the hydrogen atoms is replaced by a chlorine atom and two methyl groups are attached to the silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-1,3-dimethylsiletane can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethylsilane with chlorine gas under controlled conditions. The reaction typically takes place at room temperature and requires a catalyst to facilitate the chlorination process. Another method involves the use of organolithium reagents to introduce the chlorine atom into the silane structure.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to ensure high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1,3-dimethylsiletane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form 1,3-dimethylsilane.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of silanol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and alcohols. These reactions typically occur under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used to convert the compound to its reduced form.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed for oxidation reactions.

Major Products Formed

    Substitution Reactions: The major products are substituted silanes with various functional groups.

    Reduction Reactions: The primary product is 1,3-dimethylsilane.

    Oxidation Reactions: The main products are silanol derivatives.

Scientific Research Applications

1-Chloro-1,3-dimethylsiletane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential use in bioconjugation and as a building block for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1,3-dimethylsiletane involves its ability to undergo various chemical transformations. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The silicon atom, being a central element in the structure, plays a crucial role in stabilizing the compound and facilitating its reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1,3-dimethylsilane: Similar in structure but lacks the additional methyl group.

    1-Chloro-1,3-dimethylsiloxane: Contains an oxygen atom in place of one of the methyl groups.

    1-Chloro-1,3-dimethylsilane: Another derivative with different substituents on the silicon atom.

Uniqueness

1-Chloro-1,3-dimethylsiletane is unique due to its specific arrangement of chlorine and methyl groups around the silicon atom. This unique structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C5H11ClSi

Molecular Weight

134.68 g/mol

IUPAC Name

1-chloro-1,3-dimethylsiletane

InChI

InChI=1S/C5H11ClSi/c1-5-3-7(2,6)4-5/h5H,3-4H2,1-2H3

InChI Key

KIERXZSOGKYHRX-UHFFFAOYSA-N

Canonical SMILES

CC1C[Si](C1)(C)Cl

Origin of Product

United States

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